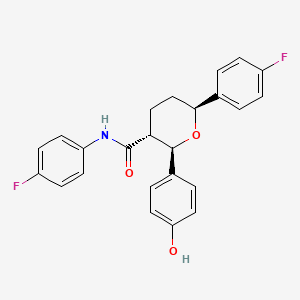

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide

説明

Tetrahydropyran Ring System Configuration Analysis

The tetrahydropyran (THP) ring in (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide adopts a chair conformation in its crystalline state, as confirmed by X-ray crystallography. This conformation minimizes steric strain, with substituents positioned equatorially. Key structural features include:

- Oxane ring : A six-membered saturated oxygen-containing heterocycle.

- Substituent arrangement :

- 4-hydroxyphenyl group at position 2.

- 4-fluorophenyl groups at positions 3 and 6.

- Carboxamide functionality at position 3.

The chair conformation stabilizes the molecule through optimal orbital overlap and minimized eclipsing interactions. The oxygen atom occupies an axial position, while the substituents adopt equatorial orientations to avoid steric clashes.

Table 1: Tetrahydropyran Ring Conformational Parameters

| Parameter | Value | Source |

|---|---|---|

| Ring puckering (C2–C3–O–C6) | Chair conformation | |

| Substituent orientation (4-hydroxyphenyl) | Equatorial | |

| Substituent orientation (4-fluorophenyl groups) | Equatorial (positions 3, 6) |

Stereochemical Assignment of Chiral Centers

The compound contains three chiral centers (C2, C3, C6), with absolute configurations (2R,3R,6S) . Stereochemical assignments were determined through:

NMR Spectroscopy

- 1H NMR :

- 13C NMR :

X-ray Crystallography

Crystallographic data revealed the precise spatial arrangement of substituents:

- C2 : R-configuration due to clockwise arrangement of substituents (4-hydroxyphenyl, H2, oxane oxygen).

- C3 : R-configuration confirmed by axial/equatorial relationships to adjacent groups.

- C6 : S-configuration based on counter-clockwise substituent orientation.

Table 2: Key NMR Data for Stereochemical Assignment

| Nucleus | δ (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| H2 | 3.92 | dd | Proton adjacent to C3 | |

| H3 | 4.52 | dd | Proton adjacent to C2 and C6 | |

| H6 | 3.70 | dd | Proton adjacent to C3 and C6 |

Comparative Analysis with Related Ezetimibe Impurities

This impurity is structurally distinct from other ezetimibe-related impurities, particularly in its ring system and stereochemistry . Below is a comparison with prominent impurities:

Desfluoro Ezetimibe Impurity

Ezetimibe Impurity II

Table 3: Structural Comparison with Ezetimibe Impurities

特性

IUPAC Name |

(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXWUJVRNPFPE-VJBWXMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747778 | |

| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296129-15-1 | |

| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-3-carboxamide, N,6-bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-, (2R,3R,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T337VHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of tetrahydropyran and has been studied for its pharmacological properties, particularly in relation to its role as a pharmacological agent in various disease models.

Chemical Structure and Properties

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.4 g/mol

- IUPAC Name : this compound

The compound features a tetrahydropyran ring structure with two fluorophenyl groups and a hydroxyphenyl group attached, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play a role in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines.

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially modulating pain perception and inflammation.

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. In vitro assays showed that it can significantly lower the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .

2. Analgesic Properties

This compound has been evaluated for its analgesic effects in animal models. It was found to reduce pain responses in rodent models of inflammatory pain without producing significant CNS side effects, indicating a favorable therapeutic profile .

3. Neuroprotective Effects

Neuroprotective effects have also been observed, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate neuronal cell death and improve cognitive function by reducing oxidative stress and inflammation in neuronal tissues .

Case Study 1: Inflammatory Pain Model

In a study involving rats subjected to inflammatory pain models, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The mechanism was attributed to the compound's ability to inhibit the release of inflammatory mediators from activated immune cells.

Case Study 2: Neurodegeneration

In a mouse model of Alzheimer's disease, treatment with the compound led to improvements in memory retention and reductions in amyloid-beta plaque accumulation. This suggests that it may enhance synaptic function and promote neurogenesis through anti-inflammatory pathways .

Data Summary Table

類似化合物との比較

Structural and Functional Group Analysis

The compound features a tetrahydro-2H-pyran core substituted with 4-fluorophenyl, 4-hydroxyphenyl, and carboxamide groups. Below is a comparison with analogous molecules:

*Full name: (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide

Key Observations :

- Core Heterocycle: The tetrahydro-2H-pyran ring in the target compound contrasts with the pyrrole core in CAS 163217-70-7 and the fused indeno-furan system in Theoligostilbenoid A11.

- Substituent Effects : The 4-fluorophenyl and 4-hydroxyphenyl groups enhance hydrophobicity and hydrogen-bonding capacity, influencing solubility and stability. Ureido or methyl-isopropyl groups in other compounds alter steric bulk and metabolic stability .

Stability and Degradation Pathways

The target compound forms under basic conditions (pH > 12.5) via a base-catalyzed rearrangement mechanism involving mono- and dianionic intermediates . This distinguishes it from:

Analytical and Pharmacological Profiles

- HPLC Detection : The target compound exhibits linearity (r² > 0.999) and precision (RSD < 2.4%) in validated methods, outperforming some analogs in detectability .

- Biological Activity: Unlike Theoligostilbenoid A11 (antioxidant) or glycosyloxyflavones (anti-inflammatory), the target compound lacks direct therapeutic use, serving primarily as an impurity marker .

Research Findings and Implications

- Synthetic Accessibility : The compound’s formation from Ezetimibe is well-documented, whereas analogs like CAS 163217-70-7 require multistep organic synthesis .

- Regulatory Relevance : As an impurity, its quantification at ≤0.1% in Ezetimibe formulations is critical for regulatory compliance, necessitating stringent HPLC monitoring .

準備方法

Retrosynthetic Analysis

The compound is often synthesized as a byproduct during ezetimibe production. Retrosynthetically, the molecule can be divided into three fragments:

-

The tetrahydropyran core with C2, C3, and C6 stereocenters.

-

The 4-fluorophenyl groups at C3 and C6.

-

The 4-hydroxyphenyl moiety at C2.

Key Synthetic Steps

-

Ring Formation : The tetrahydropyran ring is constructed via acid-catalyzed cyclization of a diol precursor. For example, treatment of (3R,4S)-3,4-dihydroxy-6-(4-fluorophenyl)hex-5-en-2-one with p-toluenesulfonic acid induces cyclization to form the tetrahydropyran skeleton.

-

Introduction of Aromatic Groups : Suzuki-Miyaura coupling is employed to attach the 4-fluorophenyl and 4-hydroxyphenyl groups. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are utilized under inert conditions.

-

Carboxamide Installation : The primary amine at C3 is acylated using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Stereochemical Control

The three stereocenters (2R, 3R, 6S) are established through:

-

Asymmetric hydrogenation : Ruthenium catalysts like (S,S)-N-(piperidyl-N-sulfonyl)-1,2-diphenylethylenediamineruthenium induce high enantiomeric excess (>98%) at C3 and C6.

-

Chiral resolution : Diastereomeric salts formed with tartaric acid derivatives separate the desired isomer.

Catalytic Methods and Reaction Optimization

Ruthenium-Catalyzed Hydrogenation

A patent by discloses the use of ruthenium complexes for asymmetric hydrogenation of α,β-unsaturated ketones to set the C3 and C6 stereocenters. Key reaction conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Ru-(S,S)-diphenylethylenediamine |

| Pressure (H₂) | 50–100 bar |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25–40°C |

| Yield | 85–92% |

| Enantiomeric Excess (ee) | >99% |

This method minimizes epimerization and side-product formation, critical for pharmaceutical-grade purity.

Phase-Transfer Catalysis

For large-scale synthesis, phase-transfer catalysts (PTCs) like tetra-n-butylammonium bromide accelerate alkylation and acylation steps. For example, the O-methylation of the 4-hydroxyphenyl group proceeds efficiently in a biphasic system (CH₂Cl₂/H₂O) with NaOH as the base.

Purification and Characterization

Crystallization

The compound crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 9.452 Å, b = 10.783 Å, c = 12.345 Å, and β = 105.6°. Hydrogen bonds (N-H···O and O-H···O) stabilize the crystal lattice, enabling purification via recrystallization from ethanol/water mixtures.

Chromatographic Techniques

Analytical Data

Challenges and Mitigation Strategies

Epimerization at C3

The C3 carboxamide group is prone to epimerization under basic conditions. Mitigation involves:

Q & A

Q. What are the established synthetic routes for (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, and how can enantiomeric purity be ensured?

The compound is typically synthesized via a multi-step sequence involving chiral starting materials. For example, describes a method using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated aldehydes, followed by coupling reactions to introduce the carboxamide group. Key steps include:

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to maintain the (2R,3R,6S) configuration.

- Purification : Chiral HPLC (High-Performance Liquid Chromatography) or SFC (Supercritical Fluid Chromatography) to resolve enantiomers and achieve >98% enantiomeric excess (e.e.) .

- Validation : Polarimetry and X-ray crystallography to confirm absolute configuration .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR with DEPT-135 to assign stereochemistry and verify substituent positions (e.g., distinguishing 4-fluorophenyl vs. 4-hydroxyphenyl groups) .

- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular formula (C24H21F2NO3, MW 409.43) and detect isotopic patterns .

- HPLC-UV/ELSD : Reverse-phase chromatography with UV detection at 254 nm for purity assessment (>95%) and identification of degradation products .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Solubility values may vary due to polymorphic forms or experimental conditions. For example:

- ESOL model : Predicts 0.604 mg/mL in aqueous buffers, while Ali model estimates 0.0877 mg/mL .

- Resolution : Perform equilibrium solubility studies under controlled pH (e.g., PBS at 7.4) and temperature (25°C) using shake-flask methods with LC-MS quantification. Compare results with computational models to validate accuracy .

Advanced Research Questions

Q. What strategies are effective for optimizing in vivo pharmacokinetics while maintaining bioactivity?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the 4-hydroxyphenyl moiety to enhance bioavailability while retaining target engagement .

- Metabolic stability assays : Use liver microsomes (human/rodent) to identify metabolic soft spots (e.g., CYP450-mediated oxidation of the tetrahydro-2H-pyran ring) .

- Toxicology screening : Assess hERG inhibition and genotoxicity (Ames test) early to mitigate attrition risks .

Q. How can researchers resolve conflicting bioactivity data in cellular vs. enzymatic assays?

Discrepancies often arise from off-target effects or assay conditions. Recommended steps:

- Target engagement validation : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cells .

- Orthogonal assays : Compare IC50 values in recombinant enzyme assays (e.g., fluorescence polarization) vs. cell-based functional assays (e.g., cAMP modulation) .

- Data normalization : Account for differences in membrane permeability (e.g., P-gp efflux, as predicted in ) using efflux ratio calculations .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use Glide or AutoDock Vina with cryo-EM or homology-modeled structures of target proteins (e.g., lipid transporters) to prioritize analogs .

- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorophenyl substitutions to optimize affinity .

- ADMET prediction : Tools like SwissADME to balance potency (e.g., LogP <3) and safety (e.g., GI absorption, BBB permeability) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays?

- Standardization : Use a single commercial source (e.g., Dhamtec Pharma, CAS 1296129-15-1) and verify purity via COA (Certificate of Analysis) .

- Positive controls : Include reference compounds (e.g., S,S,R-Ezetimibe derivatives) to normalize inter-experimental variability .

- Statistical rigor : Perform triplicate assays with blinded analysis to minimize bias .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。